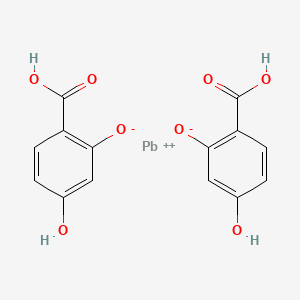
Lead bis(2,4-dihydroxybenzoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lead bis(2,4-dihydroxybenzoate) is an organometallic compound with the molecular formula C₁₄H₁₀O₈Pb. It is a coordination complex where lead is bonded to two 2,4-dihydroxybenzoate ligands.
準備方法
Synthetic Routes and Reaction Conditions
Lead bis(2,4-dihydroxybenzoate) can be synthesized through a reaction between lead(II) acetate and 2,4-dihydroxybenzoic acid in an aqueous medium. The reaction typically involves dissolving lead(II) acetate in water and then adding 2,4-dihydroxybenzoic acid under constant stirring. The mixture is heated to facilitate the reaction, and the product precipitates out of the solution. The precipitate is then filtered, washed, and dried to obtain pure lead bis(2,4-dihydroxybenzoate) .
Industrial Production Methods
While specific industrial production methods for lead bis(2,4-dihydroxybenzoate) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, concentration, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Lead bis(2,4-dihydroxybenzoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of lead oxides and other by-products.
Reduction: Reduction reactions can convert lead bis(2,4-dihydroxybenzoate) to lead metal and other reduced forms of the ligands.
Substitution: The 2,4-dihydroxybenzoate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by using chelating agents or other metal salts.
Major Products Formed
Oxidation: Lead oxides and oxidized organic by-products.
Reduction: Lead metal and reduced organic compounds.
Substitution: New coordination complexes with different ligands.
科学的研究の応用
Lead bis(2,4-dihydroxybenzoate) has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other lead-based coordination complexes and materials.
Biology: The compound’s interactions with biological molecules are studied to understand its potential toxicity and biological activity.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
作用機序
The mechanism of action of lead bis(2,4-dihydroxybenzoate) involves its ability to coordinate with other molecules through its lead center and the hydroxyl groups of the 2,4-dihydroxybenzoate ligands. This coordination can influence the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
類似化合物との比較
Similar Compounds
Lead bis(2,3-dihydroxybenzoate): Similar structure but with different hydroxyl group positions.
Lead bis(2,5-dihydroxybenzoate): Another isomer with hydroxyl groups at different positions.
Lead bis(3,4-dihydroxybenzoate): Different isomer with hydroxyl groups at the 3 and 4 positions.
Uniqueness
Lead bis(2,4-dihydroxybenzoate) is unique due to the specific positioning of the hydroxyl groups, which can influence its reactivity and coordination properties. This makes it distinct from other isomers and potentially useful in applications where specific coordination environments are required .
特性
CAS番号 |
41453-50-3 |
|---|---|
分子式 |
C14H10O8Pb |
分子量 |
513 g/mol |
IUPAC名 |
2-carboxy-5-hydroxyphenolate;lead(2+) |
InChI |
InChI=1S/2C7H6O4.Pb/c2*8-4-1-2-5(7(10)11)6(9)3-4;/h2*1-3,8-9H,(H,10,11);/q;;+2/p-2 |
InChIキー |
CQGXUYYUUPEUIH-UHFFFAOYSA-L |
正規SMILES |
C1=CC(=C(C=C1O)[O-])C(=O)O.C1=CC(=C(C=C1O)[O-])C(=O)O.[Pb+2] |
関連するCAS |
89-86-1 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


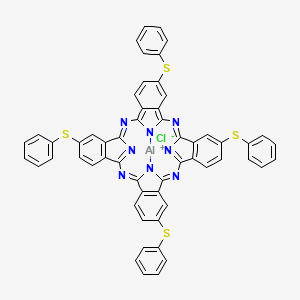
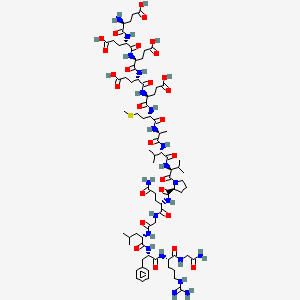
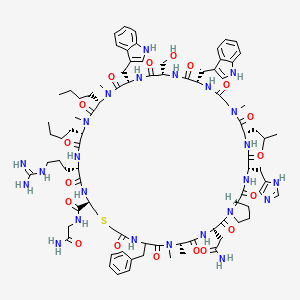
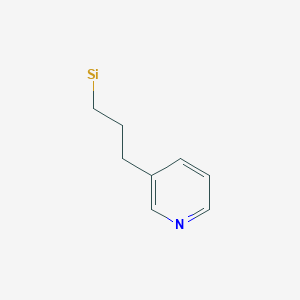
![2-azido-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B13827574.png)
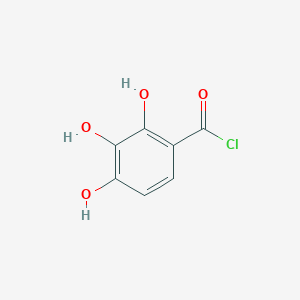

![5-Benzothiazole boronic acid pinacol ester[1073354-91-2]](/img/structure/B13827594.png)
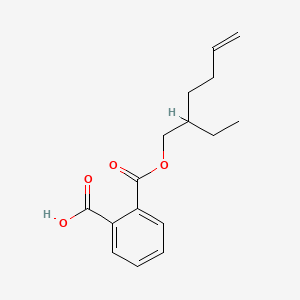
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[2,1-b]purin-4-one](/img/structure/B13827603.png)
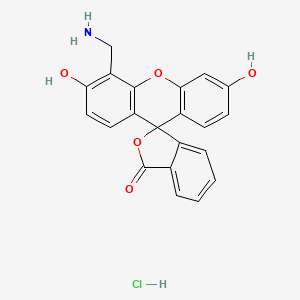
![Benzo[g]quinoline-5,10-dione](/img/structure/B13827611.png)
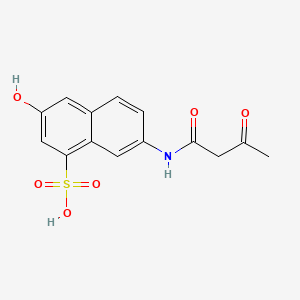
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B13827631.png)
